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The shift towards safer and more environmentally friendly plasticizers in food contact materials

(FCMs) has led to increased interest in succinate esters as alternatives to traditional

phthalates. This guide provides a comparative analysis of the migration potential of two

common succinate esters, Diethyl Succinate (DES) and Di-n-butyl Succinate (DBS), from

FCMs. Understanding the migration behavior of these plasticizers is crucial for ensuring food

safety and regulatory compliance.

Factors Influencing Migration
The migration of additives like succinate esters from a polymer matrix into food is a complex

process governed by several factors:

Nature of the Migrant: The physicochemical properties of the succinate ester, such as its

molecular weight, polarity, and solubility, play a significant role.

Polymer Matrix: The type of polymer (e.g., PVC, PLA), its crystallinity, and the presence of

other additives can influence the diffusion of the plasticizer.

Food Simulant/Foodstuff: The nature of the food, particularly its fat content, acidity, and

alcohol content, affects the partitioning of the plasticizer from the polymer into the food.
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Contact Time and Temperature: Higher temperatures and longer contact times generally lead

to increased migration.[1]

Comparative Data on Succinate Ester Properties
While direct comparative migration studies for DES and DBS are not extensively available in

the public literature, a comparison of their key physicochemical properties can provide a strong

indication of their relative migration potential. The following table summarizes these properties.

Property
Diethyl Succinate
(DES)

Di-n-butyl
Succinate (DBS)

Implication for
Migration

Molecular Weight (

g/mol )
174.19 230.30

Lower molecular

weight generally leads

to higher diffusion and

migration.

Water Solubility Moderately soluble Low water solubility

Higher water solubility

may lead to greater

migration into

aqueous foods.

Octanol-Water

Partition Coefficient

(log Kow)

1.34 (estimated) 3.2 (experimental)[2]

A lower log Kow

indicates higher

hydrophilicity and

potentially greater

migration into

aqueous and alcoholic

foods. A higher log

Kow suggests greater

affinity for fatty foods.

Vapor Pressure Higher Lower

Higher vapor pressure

can contribute to

migration, especially

in applications

involving heating.
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Based on these properties, Diethyl Succinate (DES), with its lower molecular weight and higher

water solubility (lower log Kow), is expected to have a higher migration potential into aqueous

and alcoholic food simulants compared to Di-n-butyl Succinate (DBS). Conversely, the higher

log Kow of DBS suggests it may have a greater tendency to migrate into fatty food simulants.

Experimental Protocols for Migration Testing
A standardized approach is essential for accurately assessing the migration of succinate esters

from FCMs. The following outlines a typical experimental workflow.

Materials and Reagents
Food Contact Material: The specific polymer film or article containing the succinate ester of

interest.

Food Simulants: As per regulatory guidelines (e.g., Commission Regulation (EU) No

10/2011):

Simulant A: 10% (v/v) ethanol in water (for aqueous foods)[3]

Simulant B: 3% (w/v) acetic acid in water (for acidic foods with pH < 4.5)[3]

Simulant D2: Vegetable oil or 95% (v/v) ethanol (for fatty foods)[3]

Analytical Standards: High-purity Diethyl Succinate and Di-n-butyl Succinate.

Internal Standard: A suitable non-migrating compound for quantification (e.g., a deuterated

analog).

Solvents: HPLC or GC grade solvents for extraction and sample preparation (e.g.,

dichloromethane, ethyl acetate, hexane).[4]

Derivatization Reagent (for GC-MS): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

with 1% Trimethylchlorosilane (TMCS).[4]

Migration Test Procedure

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

http://repositorio.ital.sp.gov.br/jspui/bitstream/123456789/372/1/Migration%20of%20conventional....pdf
http://repositorio.ital.sp.gov.br/jspui/bitstream/123456789/372/1/Migration%20of%20conventional....pdf
http://repositorio.ital.sp.gov.br/jspui/bitstream/123456789/372/1/Migration%20of%20conventional....pdf
https://www.researchgate.net/publication/326708970_How_Green_is_Your_Plasticizer
https://www.researchgate.net/publication/326708970_How_Green_is_Your_Plasticizer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Cut the FCM into specific dimensions to achieve a defined surface

area-to-volume ratio with the food simulant (e.g., 6 dm² per 1 L of simulant).[3]

Migration Cell Setup: Place the FCM sample in a migration cell or immerse it in the food

simulant in a sealed container.

Incubation: Incubate the samples under controlled conditions of time and temperature that

simulate the intended use of the FCM (e.g., 10 days at 40°C for long-term storage at room

temperature).[5]

Sample Collection: At specified time intervals, an aliquot of the food simulant is collected for

analysis.

Analytical Quantification: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-

volatile compounds like succinate esters.

Sample Extraction:

For aqueous simulants (A and B), perform a liquid-liquid extraction (LLE) with a suitable

organic solvent like dichloromethane.[6]

For fatty food simulant (D2 - olive oil), a solvent extraction followed by a cleanup step to

remove lipids is necessary.

Derivatization (if required): For some succinate esters, derivatization may be necessary to

improve their volatility for GC analysis. A common method is silylation using BSTFA.[4]

GC-MS Analysis:

Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane

column (e.g., HP-5ms), is typically used.[4][6]

Oven Program: A temperature gradient is employed to separate the analytes. For

example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5
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minutes.[4]

Mass Spectrometry: The mass spectrometer is operated in either full scan mode for

qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and

quantitative analysis.[4]

Quantification: A calibration curve is generated using standard solutions of the succinate

esters of known concentrations. The concentration of the migrant in the food simulant is then

determined by comparing its peak area to the calibration curve, using an internal standard to

correct for variations in sample preparation and injection.

Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical migration analysis of succinate

esters.

Sample Preparation

Migration Testing Analytical QuantificationFood Contact Material

Incubation
(Controlled Time & Temp)

Food Simulant
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Experimental workflow for migration analysis.

Logical Relationship in Migration Potential
The following diagram illustrates the logical relationship between the physicochemical

properties of succinate esters and their migration potential.
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Factors influencing migration potential.

Conclusion
The comparative analysis of the physicochemical properties of diethyl succinate and di-n-butyl

succinate suggests a higher migration potential for DES, particularly into aqueous and alcoholic

foodstuffs. However, experimental validation through rigorous migration testing under specific

conditions of use is imperative for a comprehensive risk assessment. The provided

experimental protocols offer a framework for conducting such studies, which are essential for

ensuring the safety and compliance of food contact materials containing succinate ester

plasticizers. Researchers and professionals in drug development should consider these factors

when selecting and evaluating plasticizers for their applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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